
2-(1H-1,2,3-triazol-1-yl)pyridine
Overview
Description
2-(1H-1,2,3-triazol-1-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-(1H-1,2,3-triazol-1-yl)pyridine is a critical scaffold in drug discovery. It has been extensively studied for its potential as an antimicrobial and antifungal agent. The compound exhibits enzyme inhibition properties that are beneficial in treating various infections. For instance, derivatives of this compound have shown activity against fungal pathogens by inhibiting specific enzymes essential for their survival .
Neuropharmacology
Recent studies have highlighted the anticonvulsant and psychotropic properties of triazole-pyridine hybrids. These compounds have demonstrated significant effects in animal models for epilepsy, indicating their potential as therapeutic agents for neurological disorders . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance efficacy and reduce side effects .
Agricultural Chemistry
Fungicides and Herbicides
The compound is also pivotal in agricultural applications, particularly in the development of fungicides and herbicides. Its ability to inhibit fungal growth makes it a valuable component in crop protection strategies. Research indicates that triazole derivatives can effectively manage plant diseases while minimizing environmental impact .
Material Science
Synthesis of Advanced Materials
In material science, this compound is used to synthesize innovative materials such as polymers and coatings. These materials display enhanced durability and resistance to environmental degradation. The incorporation of triazole units into polymer matrices has been shown to improve mechanical properties and thermal stability .
Analytical Chemistry
Reagents for Metal Ion Detection
This compound serves as a reagent in various analytical techniques, particularly for detecting and quantifying metal ions in environmental samples. Its chelating properties allow it to form stable complexes with metal ions, facilitating their analysis through spectroscopic methods .
Case Study 1: Neuropharmacological Applications
A study evaluated the anticonvulsant activity of several triazole-pyridine derivatives using animal models. The results indicated that specific modifications to the triazole unit significantly enhanced the compounds' efficacy against induced seizures, suggesting a promising avenue for developing new antiepileptic drugs .
Case Study 2: Agricultural Efficacy
Research on the agricultural applications of triazole derivatives demonstrated their effectiveness as fungicides against common crop pathogens. Field trials showed a marked reduction in disease incidence when these compounds were applied, highlighting their potential role in sustainable agriculture .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-(1H-1,2,3-triazol-1-yl)pyridine via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
The synthesis typically involves reacting a terminal alkyne (e.g., ethynylpyridine) with an azide derivative under Cu(I) catalysis. Key parameters include:
- Catalyst : CuSO₄·5H₂O with sodium ascorbate as a reducing agent .
- Solvent : Mixtures of water and tert-butanol (1:1 v/v) for solubility and reactivity .
- Temperature : Room temperature (20–25°C) to minimize side reactions.
- Yield : Up to 97% under optimized conditions, as demonstrated in analogous triazole syntheses . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>98%) .
Q. How should researchers safely handle and store this compound in laboratory settings?
Safety protocols from SDS guidelines include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous washes to limit environmental contamination .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Triazole protons resonate at δ 7.8–8.2 ppm, while pyridine protons appear as a multiplet at δ 7.3–8.5 ppm .
- X-ray Crystallography : Confirms planar geometry (dihedral angle <2° between triazole and pyridine rings) and hydrogen-bonding networks .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 160.1 (calculated for C₇H₆N₄) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its coordination behavior with transition metals?
The ligand’s electron-donating ability is critical:
- Redox Potentials : Cyclic voltammetry of Re(I) complexes shows oxidation potentials (E₀) of 1.12–1.61 V vs. SCE, indicating moderate electron donation .
- Coordination Modes : Bidentate N,N-binding via pyridine N and triazole N3 atoms stabilizes metal centers (e.g., Re, Pt, Au) in octahedral or square-planar geometries .
- Lever Parameter (E) : Lower E values correlate with stronger electron-donor capacity, influencing catalytic activity in CO₂ reduction or olefin oxidation .
Q. What strategies resolve contradictions in reported catalytic efficiencies of triazole-pyridine metal complexes?
Discrepancies arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) on the triazole reduce metal-to-ligand charge transfer, lowering catalytic turnover .
- Solvent Interactions : Polar aprotic solvents (e.g., DMF) enhance stability but may slow substrate diffusion .
- Experimental Design : Controlled studies comparing ligand purity (>98% vs. <95%) and reaction atmospheres (O₂ vs. N₂) are essential .
Q. Can this compound derivatives be tailored for targeted drug delivery systems?
Yes, via structural modifications:
- Hydrogen Bonding : N–H···O/N interactions enable self-assembly into micellar carriers, as seen in estradiol-triazole conjugates .
- Biotinylation : Attaching biotin to the pyridine ring enhances cellular uptake via receptor-mediated endocytosis .
- pH Sensitivity : Protonation of the pyridine N at lysosomal pH (4.5–5.0) triggers payload release .
Q. How do steric and electronic factors affect the regioselectivity of triazole formation in click chemistry?
Key determinants include:
- Catalyst Loading : Higher Cu(I) concentrations favor 1,4-regioselectivity (>95%) over 1,5-isomers .
- Alkyne/Azide Ratio : Excess azide (1:1.2) minimizes homocoupling byproducts .
- Microwave Assistance : Reduces reaction time (10–15 min) and improves yield by 10–15% compared to conventional heating .
Q. Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., catalytic yields), verify ligand purity via HPLC and replicate experiments under inert conditions .
- Advanced Characterization : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic transitions and validate experimental UV-Vis/NMR data .
Properties
CAS No. |
118078-97-0 |
---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-6-5-9-10-11/h1-6H |
InChI Key |
CPUDLFSMVVGOOP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
Synonyms |
Pyridine, 2-(1H-1,2,3-triazol-1-yl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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